N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde in the presence of an oxidizing agent such as iodine or DMSO.
Introduction of Fluorine Atoms:
Coupling with Naphthalene Derivative: The final step involves coupling the fluorinated benzothiazole with a naphthalene derivative, such as 3-methoxynaphthalene-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and analgesic agent due to its ability to inhibit cyclooxygenase enzymes.
Cancer Research: Studies have indicated that benzothiazole derivatives can exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide
- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide
Uniqueness
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide is unique due to its combination of a benzothiazole core with a naphthalene moiety, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O2S/c1-25-15-7-11-5-3-2-4-10(11)6-13(15)18(24)23-19-22-17-14(21)8-12(20)9-16(17)26-19/h2-9H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXBAAMFGXLQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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